molecular formula C14H17F2N3 B11740659 N-[(2,3-difluorophenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine

N-[(2,3-difluorophenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11740659
M. Wt: 265.30 g/mol
InChI Key: UZYMFJCWGKEYHY-UHFFFAOYSA-N
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Description

N-[(2,3-difluorophenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. The presence of difluorophenyl and pyrazolamine moieties in its structure suggests that it may exhibit interesting biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-difluorophenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the difluorophenyl group: This step involves the reaction of the pyrazole intermediate with 2,3-difluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Alkylation: The final step involves the alkylation of the pyrazole nitrogen with 1-bromopropane in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-difluorophenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of methoxy derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Corresponding oxides of the compound.

    Reduction: Reduced derivatives with hydrogenated aromatic rings.

    Substitution: Methoxy derivatives of the difluorophenyl group.

Scientific Research Applications

N-[(2,3-difluorophenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: Utilized in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(2,3-difluorophenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity to these targets, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-difluorophenyl)-2-fluorobenzamide: Shares the difluorophenyl group but differs in the amide linkage.

    N-methyl-2,3-difluorobenzylamine: Similar difluorophenyl group but lacks the pyrazole ring.

Uniqueness

N-[(2,3-difluorophenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine is unique due to the combination of the difluorophenyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C14H17F2N3

Molecular Weight

265.30 g/mol

IUPAC Name

N-[(2,3-difluorophenyl)methyl]-3-methyl-1-propylpyrazol-4-amine

InChI

InChI=1S/C14H17F2N3/c1-3-7-19-9-13(10(2)18-19)17-8-11-5-4-6-12(15)14(11)16/h4-6,9,17H,3,7-8H2,1-2H3

InChI Key

UZYMFJCWGKEYHY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)NCC2=C(C(=CC=C2)F)F

Origin of Product

United States

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